5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is often associated with calcium channel blockers, and a variety of functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and other key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: The major product is the pyridine derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the methoxy group with the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving calcium channels.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting calcium channels.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE likely involves its interaction with calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The other functional groups may modulate the compound’s affinity and selectivity for different calcium channel subtypes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a dihydropyridine core and additional functional groups that enhance its pharmacokinetic properties.
Nicardipine: A dihydropyridine calcium channel blocker with a different substitution pattern on the aromatic ring.
Uniqueness
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. The presence of the cyano group, methoxyphenyl group, and thiazolylcarbamoylmethylsulfanyl group may enhance its binding affinity, selectivity, and metabolic stability.
Properties
Molecular Formula |
C24H21N5O3S3 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C24H21N5O3S3/c1-14-20(22(31)28-16-6-3-4-7-17(16)32-2)21(18-8-5-10-33-18)15(12-25)23(27-14)35-13-19(30)29-24-26-9-11-34-24/h3-11,21,27H,13H2,1-2H3,(H,28,31)(H,26,29,30) |
InChI Key |
BXGPPGWUORLKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.